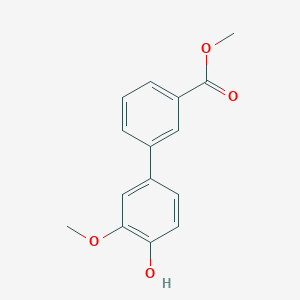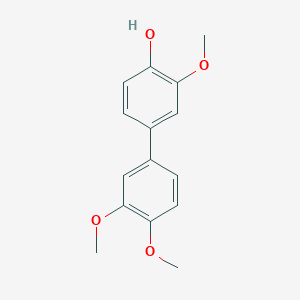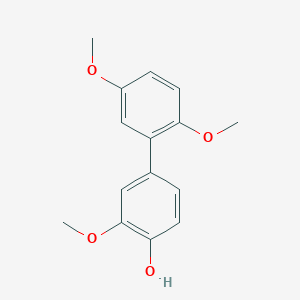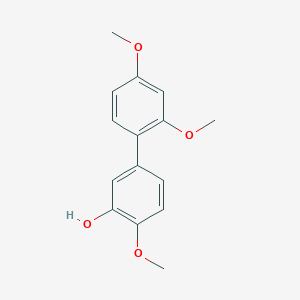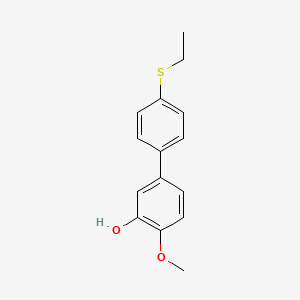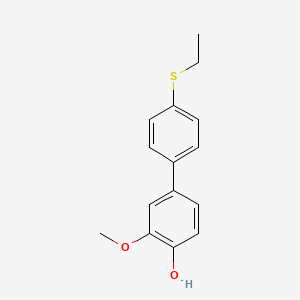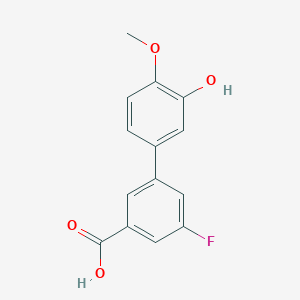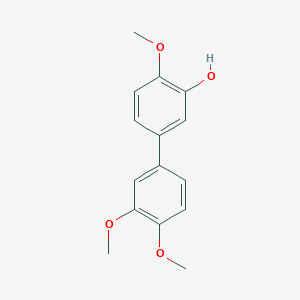
5-(3,4-Dimethoxyphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dimethoxyphenyl)-2-methoxyphenol, 95% (5-DMP-2MP, 95%), is a phenolic compound that has been studied for its potential applications in research and development. It is a derivative of phenol, and is known to have antioxidant and antimicrobial properties. 5-DMP-2MP, 95% has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and drug development.
Applications De Recherche Scientifique
5-DMP-2MP, 95% has been studied for its potential applications in scientific research. It has been reported to have antioxidant, antimicrobial, and anti-inflammatory properties. As such, it has been used in a variety of laboratory experiments, including those related to biochemistry, physiology, and drug development. It has also been used as a reagent in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 5-DMP-2MP, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It has also been suggested that it may act as an antimicrobial by disrupting the cell membrane of microorganisms, and as an anti-inflammatory by blocking the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMP-2MP, 95% are not yet fully understood. However, it has been reported to have antioxidant, antimicrobial, and anti-inflammatory properties. In laboratory experiments, it has been shown to reduce oxidative damage to cells and inhibit the growth of microorganisms. It has also been reported to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-DMP-2MP, 95% has several advantages for use in laboratory experiments. It is a high purity compound, so it can be used in a wide variety of experiments. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, so it may not be suitable for certain types of experiments. Additionally, its mechanism of action is not fully understood, so its effects may not be predictable in all cases.
Orientations Futures
There are a number of potential future directions for research on 5-DMP-2MP, 95%. These include further investigation of its antioxidant, antimicrobial, and anti-inflammatory properties. Additionally, further research could be conducted to explore its potential applications in drug development and other areas of research. Additionally, further research could be conducted to investigate its potential toxicity and interactions with other compounds.
Méthodes De Synthèse
5-DMP-2MP, 95% is synthesized through a series of chemical reactions. The starting material is 3,4-dimethoxyphenol, which is reacted with methoxyacetaldehyde in the presence of a base. This reaction produces a methyl ether, which is then reacted with an acid to produce a methyl ester. The methyl ester is then reacted with sodium hydroxide to produce the desired 5-DMP-2MP, 95%. This method of synthesis has been reported to yield a high purity product.
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-17-13-6-4-10(8-12(13)16)11-5-7-14(18-2)15(9-11)19-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZMYCMUURVTJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685654 |
Source


|
| Record name | 3',4,4'-Trimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261898-78-5 |
Source


|
| Record name | 3',4,4'-Trimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6379995.png)


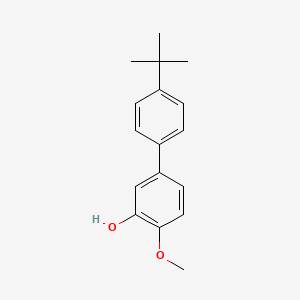
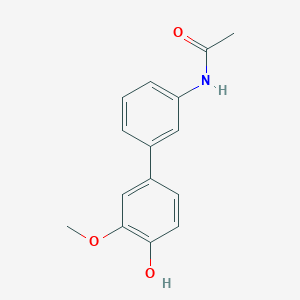
![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
